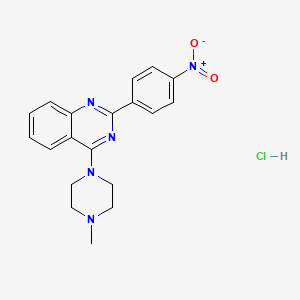
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Aberrant activation of EGFR has been linked to the development and progression of various types of cancer, making it an attractive therapeutic target.
Wirkmechanismus
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride specifically targets the tyrosine kinase activity of the EGFR. The EGFR is a transmembrane receptor that consists of an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain. Upon binding of a ligand, such as epidermal growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling pathways. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride binds to the ATP-binding site of the tyrosine kinase domain, preventing the receptor from being activated by its ligands. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to have potent antitumor activity in various preclinical models of cancer. In addition to inhibiting the growth of cancer cells, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride is a useful tool for studying the role of EGFR in cancer. Its specificity for EGFR makes it a valuable tool for dissecting the signaling pathways that are regulated by this receptor. However, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases. In addition, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the identification of biomarkers that can predict which patients will respond to EGFR inhibitors. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of EGFR inhibitors in various types of cancer.
Synthesemethoden
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride can be synthesized using a multistep synthetic route. The first step involves the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methylpiperazine to form the intermediate 4-(4-methyl-1-piperazinyl)phenylacetyl chloride. The final step involves the reaction of the intermediate with 2-aminobenzonitrile in the presence of a base to form 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride.
Wissenschaftliche Forschungsanwendungen
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been extensively studied in the context of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride works by binding to the ATP-binding site of the EGFR, preventing the receptor from being activated by its ligands. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2.ClH/c1-22-10-12-23(13-11-22)19-16-4-2-3-5-17(16)20-18(21-19)14-6-8-15(9-7-14)24(25)26;/h2-9H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHHJCUKSLKMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quina | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methoxyphenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5205148.png)
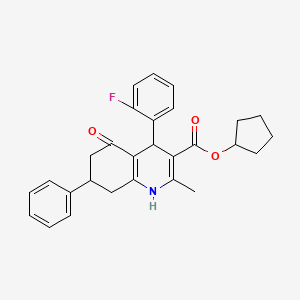
![N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5205168.png)
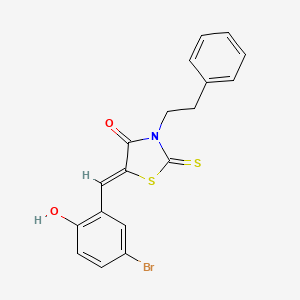
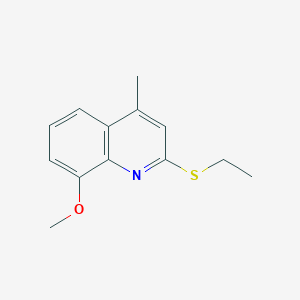


![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
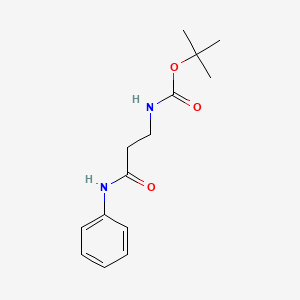
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)

